molecular formula C22H20N2O2S B14809175 5-benzyl-4-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxamide

5-benzyl-4-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxamide

Cat. No.: B14809175
M. Wt: 376.5 g/mol
InChI Key: OAIZQHATSNTPTM-OUKQBFOZSA-N
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Description

5-benzyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

5-benzyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-cinnamylidene-2-sulfanylideneimidazolidin-4-one
  • 2-aminothiazole derivatives

Uniqueness

What sets 5-benzyl-2-(cinnamoylamino)-4-methyl-3-thiophenecarboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

5-benzyl-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-15-18(14-17-10-6-3-7-11-17)27-22(20(15)21(23)26)24-19(25)13-12-16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H2,23,26)(H,24,25)/b13-12+

InChI Key

OAIZQHATSNTPTM-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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